Cas no 1203667-81-5 (N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide)

N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL3356863
- 1203667-81-5
- N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide
- N-methyl-2-(6-nitroindol-1-yl)acetamide
- N-Methyl-2-(6-nitro-indol-1-yl)-acetamide
- 1H-Indole-1-acetamide, N-methyl-6-nitro-
-
- Inchi: 1S/C11H11N3O3/c1-12-11(15)7-13-5-4-8-2-3-9(14(16)17)6-10(8)13/h2-6H,7H2,1H3,(H,12,15)
- InChI Key: UUCYAEGPCIAFOP-UHFFFAOYSA-N
- SMILES: O=C(CN1C=CC2C=CC(=CC1=2)[N+](=O)[O-])NC
Computed Properties
- Exact Mass: 233.08004122g/mol
- Monoisotopic Mass: 233.08004122g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 79.8Ų
- XLogP3: 1.3
Experimental Properties
- Density: 1.37±0.1 g/cm3(Predicted)
- Boiling Point: 511.7±30.0 °C(Predicted)
- pka: 15.72±0.46(Predicted)
N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM246901-5g |
N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide |
1203667-81-5 | 95%+ | 5g |
$1216 | 2021-08-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623215-1g |
N-methyl-2-(6-nitro-1H-indol-1-yl)acetamide |
1203667-81-5 | 98% | 1g |
¥7555.00 | 2024-08-09 | |
Chemenu | CM246901-10g |
N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide |
1203667-81-5 | 95%+ | 10g |
$1636 | 2021-08-04 | |
Chemenu | CM246901-1g |
N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide |
1203667-81-5 | 95%+ | 1g |
$515 | 2023-02-03 | |
Chemenu | CM246901-1g |
N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide |
1203667-81-5 | 95%+ | 1g |
$486 | 2021-08-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623215-5g |
N-methyl-2-(6-nitro-1H-indol-1-yl)acetamide |
1203667-81-5 | 98% | 5g |
¥20233.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623215-10g |
N-methyl-2-(6-nitro-1H-indol-1-yl)acetamide |
1203667-81-5 | 98% | 10g |
¥27247.00 | 2024-08-09 |
N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide Related Literature
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Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
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O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
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Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
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Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
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Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
Additional information on N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide
Introduction to N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide (CAS No: 1203667-81-5)
N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide is a significant compound in the field of pharmaceutical chemistry, characterized by its complex molecular structure and potential biological activities. This compound, identified by the CAS number 1203667-81-5, has garnered attention due to its structural similarity to certain bioactive molecules, making it a subject of extensive research in drug discovery and development.
The molecular framework of N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide consists of an acetamide moiety linked to a nitro-substituted indole ring. This unique arrangement suggests potential interactions with biological targets, particularly enzymes and receptors involved in various metabolic pathways. The presence of the nitro group enhances the compound's reactivity, which could be leveraged in designing novel therapeutic agents.
In recent years, there has been a surge in research focused on indole derivatives due to their diverse pharmacological properties. Indole-based compounds have shown promise in treating a range of diseases, including cancer, inflammation, and neurological disorders. The nitration of the indole ring in N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide introduces additional functional groups that can modulate its biological activity, making it a valuable scaffold for medicinal chemists.
One of the most compelling aspects of this compound is its potential as an intermediate in synthesizing more complex molecules. The acetamide group provides a site for further functionalization, allowing researchers to attach various pharmacophores and explore new chemical entities. This flexibility has made N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide a cornerstone in the development of novel drugs targeting specific disease mechanisms.
The pharmacological profile of N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide has been extensively studied in vitro and in vivo. Preliminary findings suggest that it may exhibit inhibitory effects on certain enzymes and receptors associated with cancer progression. For instance, studies have shown that nitroindole derivatives can interfere with the activity of tyrosine kinases, which are crucial in signal transduction pathways involved in cell proliferation and survival.
Moreover, the structural features of this compound make it an attractive candidate for developing anti-inflammatory agents. Inflammatory processes are mediated by various signaling pathways, many of which involve enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). The nitro group in N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide could potentially interact with these enzymes, thereby modulating inflammatory responses.
The synthesis of N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide involves multi-step organic reactions that require precise control over reaction conditions. The nitration step is particularly critical, as it determines the electronic properties and reactivity of the indole ring. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications.
In conclusion, N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide represents a promising compound in the realm of drug discovery. Its unique structural features and potential biological activities make it a valuable tool for researchers exploring new therapeutic strategies. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play a pivotal role in the development of next-generation pharmaceuticals.
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